Product packaging for 4-(Methylthio)-1-butene(Cat. No.:CAS No. 20582-83-6)

4-(Methylthio)-1-butene

Cat. No.: B13617340
CAS No.: 20582-83-6
M. Wt: 102.20 g/mol
InChI Key: KTYYHDZDBJAYQT-UHFFFAOYSA-N
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Description

Significance of Polar Monomers in Coordination Polymerization

The integration of polar monomers into polyolefins via coordination polymerization is a pivotal strategy for enhancing material properties. fiveable.meresearchgate.net Commodity plastics like polyethylene (B3416737) and polypropylene, while produced on a massive scale, are inherently nonpolar due to their hydrocarbon composition. chinesechemsoc.org This lack of polarity limits their utility in applications requiring good adhesion, dyeability, printability, and compatibility with other polar materials. researchgate.net

Overview of Challenges in Polymerizing Heteroatom-Containing Olefins

Despite the significant advantages, the coordination polymerization of α-olefins containing heteroatoms (such as oxygen, nitrogen, and sulfur) presents considerable challenges. iaea.orgresearchgate.net The primary obstacle lies in the interaction between the polar functional group of the monomer and the active metal center of the catalyst. ias.ac.in

Traditional Ziegler-Natta and many metallocene catalysts, which are highly effective for nonpolar olefins like ethylene (B1197577) and propylene, are often deactivated or "poisoned" by the Lewis basic heteroatoms. iaea.orgias.ac.in The lone pair of electrons on the heteroatom can coordinate strongly to the Lewis acidic metal center of the catalyst, forming a stable complex that inhibits further monomer insertion and chain growth. ias.ac.inacs.org This catalyst deactivation leads to low polymerization activity and, in many cases, complete inhibition of the polymerization process. iaea.org

Furthermore, even if polymerization proceeds, the presence of the functional group can lead to undesirable side reactions. For example, after the insertion of a functional olefin, the polar group can form a stable chelate with the metal center, which halts the propagation of the polymer chain. ias.ac.in The electron-deficient nature of some polar olefins can also make their coordination to the metal center less favorable compared to nonpolar olefins in copolymerization reactions. ias.ac.in Overcoming these challenges has been a major focus of research in polymer chemistry, leading to the development of more robust and tolerant catalyst systems. chinesechemsoc.orgresearchgate.net

Positioning of 4-(Methylthio)-1-butene within the Landscape of Functionalized Monomers

Within the diverse family of functionalized monomers, this compound emerges as a noteworthy example of a sulfur-containing α-olefin. The thioether group (–S–CH₃) in its structure provides a unique balance of polarity and reactivity, positioning it as a valuable monomer for creating functionalized polyolefins.

The presence of the sulfur atom, while still posing a potential for catalyst interaction, can exhibit different coordination behavior compared to more Lewis basic oxygen or nitrogen atoms. This has enabled successful polymerization using specific catalyst systems that can tolerate or even be assisted by the thioether functionality. iaea.orgresearchgate.net

Recent research has demonstrated the highly stereoselective coordination polymerization of this compound using specific scandium-based catalysts. iaea.orgresearchgate.net In a surprising discovery, it was found that the unmasked methylthio group can actually promote the polymerization through a σ-π chelation mechanism with the scandium center, leading to high activity and the formation of high-molecular-weight, syndiotactic poly(4-methylthio)-1-butene). iaea.orgresearchgate.net This "self-assisted" polymerization marks a significant advancement, providing a new pathway to synthesize stereo-regular functionalized polyolefins. iaea.org

The resulting polymer, poly(4-methylthio)-1-butene), can be further modified, for instance, by oxidation of the thioether group to a more polar methylsulfonyl group, expanding the range of accessible functional materials. iaea.org The successful polymerization of this compound highlights its potential in developing advanced polymers with unique properties stemming from the thioether side chains. acs.org

Interactive Data Table: Polymerization of this compound with Scandium Catalysts
Catalyst SystemMonomerPolymerization ActivityResulting PolymerMolecular Weight (Mn)Tacticity (rrrr)Reference
Thiophene-fused cyclopentadienyl (B1206354) scandium complexesThis compoundHighsyndiotactic poly(4-methylthio)-1-butene)110 × 10³ g/mol>99% iaea.orgresearchgate.net
Thiophene-fused cyclopentadienyl scandium complexes1-HexeneExtremely low--No selectivity iaea.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10S B13617340 4-(Methylthio)-1-butene CAS No. 20582-83-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20582-83-6

Molecular Formula

C5H10S

Molecular Weight

102.20 g/mol

IUPAC Name

4-methylsulfanylbut-1-ene

InChI

InChI=1S/C5H10S/c1-3-4-5-6-2/h3H,1,4-5H2,2H3

InChI Key

KTYYHDZDBJAYQT-UHFFFAOYSA-N

Canonical SMILES

CSCCC=C

Origin of Product

United States

Synthetic Methodologies for 4 Methylthio 1 Butene Monomer

Historical and Current Approaches to Monomer Synthesis

The synthesis of thioethers, such as 4-(methylthio)-1-butene, has traditionally relied on well-established nucleophilic substitution reactions. The most direct and common approach is analogous to the Williamson ether synthesis, where an alkyl halide is treated with a thiolate salt. This method remains a primary strategy due to its efficiency and the ready availability of precursors.

A prominent and current method involves the reaction of an allyl halide with a metal thiomethoxide. nsf.gov This approach is a classic SN2-type reaction that forms the carbon-sulfur bond directly. A well-documented synthesis for a structurally similar compound, 3-methyl-1-(methylthio)-2-butene, utilizes 3,3-dimethylallyl bromide (prenyl bromide) and sodium thiomethoxide, achieving a near-quantitative yield. nsf.gov This demonstrates the high efficiency of this pathway for creating allyl thioethers.

Another versatile, though potentially less direct, historical approach involves the use of organometallic reagents, particularly Grignard reagents. chemie-brunschwig.chmasterorganicchemistry.com The Grignard reaction is a cornerstone of carbon-carbon bond formation but can also be adapted for creating carbon-heteroatom bonds. chemie-brunschwig.ch In this context, a Grignard reagent prepared from an allyl halide can react with an electrophilic sulfur source to yield the desired thioether. This method offers an alternative pathway, leveraging the powerful nucleophilicity of organomagnesium compounds. libretexts.org

Table 1: Summary of Synthetic Pathways for this compound
Synthetic ApproachReaction TypeKey AdvantagesRelevant Precursors
Nucleophilic SubstitutionSN2Direct, high-yielding, common precursors4-halo-1-butene, Sodium Thiomethoxide
Grignard Reagent AdditionNucleophilic Addition/SubstitutionVersatile, utilizes classic organometallic chemistryAllylmagnesium Halide, Dimethyl Disulfide

Precursor Chemistry and Reaction Pathways

The successful synthesis of this compound is fundamentally dependent on the choice of precursors and the specific reaction pathway employed.

Pathway 1: Nucleophilic Substitution

This pathway is the most common and involves the reaction between a 4-halo-1-butene and a methylthiolate salt.

Precursors :

Electrophile : 4-bromo-1-butene (B139220) or 4-chloro-1-butene. These are suitable substrates as the halogen atom is positioned on an sp³-hybridized carbon, making it a good leaving group for nucleophilic substitution. cdnsciencepub.com

Nucleophile : Sodium thiomethoxide (NaSMe) or potassium thiomethoxide. Sodium thiomethoxide is typically prepared in situ or used directly as a commercially available reagent. It can be generated by reacting methyl mercaptan (methanethiol) with a strong base like sodium hydride in an appropriate solvent such as tetrahydrofuran (B95107) (THF). nsf.gov

Reaction Pathway : The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The strongly nucleophilic thiolate anion (CH₃S⁻) attacks the electrophilic carbon atom bearing the halogen. This attack occurs from the backside, leading to the displacement of the halide ion (e.g., Br⁻ or Cl⁻) and the formation of the C-S bond, yielding this compound. The reaction is typically conducted in a polar aprotic solvent like THF at temperatures ranging from 0 °C to room temperature to ensure controlled reactivity and high yield. nsf.gov

Pathway 2: Grignard Reagent Pathway

This alternative pathway uses an organometallic intermediate.

Precursors :

Nucleophile : Allylmagnesium bromide. This Grignard reagent is prepared by reacting an allyl halide, such as allyl bromide, with magnesium metal in an anhydrous ether solvent like diethyl ether or THF. libretexts.org

Electrophile : Dimethyl disulfide (CH₃SSCH₃). This compound serves as the source of the methylthio group.

Reaction Pathway : The allyl Grignard reagent, which behaves as a carbanion, acts as a potent nucleophile. masterorganicchemistry.com It attacks one of the sulfur atoms in the dimethyl disulfide molecule. This nucleophilic attack results in the cleavage of the relatively weak sulfur-sulfur bond, forming the new carbon-sulfur bond and a magnesium thiomethoxide salt as a byproduct. An acidic workup is then typically required to quench the reaction and isolate the final product.

Table 2: Key Precursors and Reagents for Synthesis
Role in SynthesisCompound NameChemical FormulaPathway
Allyl Source (Electrophile)4-Bromo-1-buteneC₄H₇BrNucleophilic Substitution
Methylthio Source (Nucleophile)Sodium ThiomethoxideCH₃SNaNucleophilic Substitution
Allyl Source (Nucleophile)Allylmagnesium BromideC₃H₅BrMgGrignard Pathway
Methylthio Source (Electrophile)Dimethyl DisulfideC₂H₆S₂Grignard Pathway
SolventTetrahydrofuran (THF)C₄H₈OBoth

Purification Strategies for Polymerization-Grade Monomer

Achieving high purity is essential for monomers intended for stereospecific polymerization, as residual starting materials, byproducts, or solvents can inhibit or poison the highly sensitive organometallic catalysts used in these processes. researchgate.netsciengine.com The purification of this compound requires a multi-step approach to remove various potential contaminants.

Extraction and Washing : Following the synthesis, an initial workup typically involves quenching the reaction (e.g., with water) and extracting the crude product into an organic solvent like diethyl ether. nsf.gov The organic phase is then washed with water or brine to remove water-soluble salts and other polar impurities.

Drying : The organic extract must be thoroughly dried to remove all traces of water, which is detrimental to most polymerization catalysts. Common drying agents include anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). nsf.gov

Distillation : As this compound is a volatile liquid, fractional distillation is a key purification step. nih.gov For compounds with higher boiling points or those sensitive to high temperatures, distillation under reduced pressure (vacuum distillation) is employed. This technique lowers the boiling point, preventing thermal decomposition and allowing for efficient separation from less volatile impurities. A similar compound, 4-(methylthio)-2-oxo-1-butanol, has been successfully purified by distillation under reduced pressure. google.com

Column Chromatography : For achieving the highest purity required for polymerization, silica (B1680970) gel column chromatography can be utilized. google.com This method separates the target monomer from byproducts with very similar boiling points based on differences in polarity. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, would likely be effective.

Handling and Storage : A polymerization-grade monomer must be handled and stored under an inert atmosphere, such as dry nitrogen or argon, to prevent contamination from atmospheric oxygen and moisture, which can deactivate polymerization catalysts. researchgate.net

Table 3: Purification Techniques for Polymerization-Grade Monomer
TechniquePurposeRationale
Liquid-Liquid ExtractionRemoval of inorganic salts and water-soluble impuritiesSeparates the organic product from the aqueous phase post-reaction. nsf.gov
DryingRemoval of trace waterWater poisons sensitive polymerization catalysts. researchgate.netnsf.gov
Distillation (Fractional/Vacuum)Separation based on boiling pointRemoves non-volatile starting materials and byproducts. google.com
Column ChromatographyHigh-purity separation based on polarityRemoves impurities with similar boiling points to the monomer. google.com
Inert Atmosphere HandlingPrevention of contamination from air and moistureProtects the pure monomer and the catalyst from deactivation. researchgate.net

Mentioned Compounds

Table 4: List of Mentioned Chemical Compounds
Compound NameChemical FormulaRole/Context
This compoundC₅H₁₀STarget Monomer
4-Bromo-1-buteneC₄H₇BrPrecursor
4-Chloro-1-buteneC₄H₇ClPrecursor
Sodium ThiomethoxideCH₃SNaReagent
Methyl Mercaptan (Methanethiol)CH₄SPrecursor for Reagent
Sodium HydrideNaHReagent
Allylmagnesium BromideC₃H₅BrMgGrignard Reagent
Allyl BromideC₃H₅BrPrecursor
MagnesiumMgReagent
Dimethyl DisulfideC₂H₆S₂Reagent
Tetrahydrofuran (THF)C₄H₈OSolvent
Diethyl Ether(C₂H₅)₂OSolvent
Magnesium SulfateMgSO₄Drying Agent
Sodium SulfateNa₂SO₄Drying Agent
3-Methyl-1-(methylthio)-2-buteneC₆H₁₂SAnalogue Compound
3,3-Dimethylallyl Bromide (Prenyl Bromide)C₅H₉BrAnalogue Precursor
4-(Methylthio)-2-oxo-1-butanolC₅H₁₀O₂SAnalogue Compound

Coordination Polymerization of 4 Methylthio 1 Butene

Homopolymerization Studies of 4-(Methylthio)-1-butene

The homopolymerization of this compound has been achieved through a self-assisted stereospecific coordination polymerization mechanism. This process utilizes specific rare-earth metal catalysts that can overcome the inhibitory effects of the sulfur atom in the monomer, leading to a highly controlled polymerization process. The result is a perfectly syndiotactic poly(this compound) with a high molecular weight, reaching up to 110,000 g/mol , and a narrow molecular weight distribution. sciengine.com

Catalyst Systems for Homopolymerization

The success of the homopolymerization of this compound is critically dependent on the design of the catalyst system. The system typically comprises a rare-earth metal complex as the precatalyst and a combination of cocatalysts for activation.

Thiophene-fused cyclopentadienyl (B1206354) scandium complexes have been identified as effective precatalysts for the homopolymerization of this compound. sciengine.com These half-sandwich scandium complexes are proposed to facilitate a "self-assisted" polymerization mechanism. In this proposed mechanism, the unmasked methylthio group of the monomer is believed to promote the polymerization through a σ-π chelation to the active scandium center, in conjunction with the vinyl group. sciengine.com This interaction stabilizes the transition state and guides the stereospecific insertion of the monomer.

Interestingly, these same scandium complexes show extremely low activity and no selectivity for the polymerization of non-polar α-olefins like 1-hexene, highlighting the crucial role of the methylthio group in the polymerization of this compound. sciengine.com

The ligand framework of the rare-earth metal catalyst is a key determinant of its activity and selectivity. For the polymerization of this compound, thiophene-fused cyclopentadienyl ligands have proven to be particularly effective. sciengine.com The design of these ligands, incorporating a heteroaromatic ring fused to the cyclopentadienyl moiety, influences the electronic and steric environment of the scandium center. This, in turn, affects the coordination of the monomer and the subsequent insertion steps, leading to the observed high syndiotacticity of the resulting polymer.

While detailed data on a systematic variation of the ligand architecture for this specific monomer is not extensively available, the successful use of thiophene-fused cyclopentadienyl scandium complexes suggests that the electronic properties of the ligand play a significant role in mediating the interaction with the polar monomer.

The activation of the rare-earth metal precatalyst is achieved through the use of a cocatalyst system, typically involving an alkylaluminium compound and an organoborate. sciengine.com The alkylaluminium, such as triisobutylaluminium (Al(i-Bu)3), acts as a scavenger and alkylating agent, while the organoborate, for instance, trityl tetrakis(pentafluorophenyl)borate ([Ph3C][B(C6F5)4]), serves as a strong Lewis acid to generate the catalytically active cationic species.

Optimization of Homopolymerization Parameters

The optimization of reaction parameters is crucial for controlling the polymerization process and the final properties of the polymer. Temperature is one of the most critical parameters influencing the kinetics and outcome of the polymerization.

Generally, in coordination polymerization, temperature can affect catalyst stability, propagation and termination rates, and stereocontrol. Higher temperatures can sometimes lead to a decrease in stereoregularity and molecular weight due to increased rates of chain transfer and catalyst decomposition. Conversely, lower temperatures might slow down the polymerization rate but can enhance stereoselectivity. The optimal temperature regime for the homopolymerization of this compound would be a balance between achieving a reasonable polymerization rate and maintaining the high syndiotacticity and molecular weight of the polymer.

Monomer Concentration Effects

In coordination polymerization, the concentration of the monomer is a critical parameter that directly influences the kinetics of the reaction and the properties of the resulting polymer. Generally, the rate of polymerization exhibits a first-order dependence on the monomer concentration. researchgate.net An increase in the concentration of this compound would be expected to lead to a higher polymerization rate, assuming the catalyst concentration remains constant. This is because a higher concentration increases the frequency of monomer coordination and insertion at the active sites of the catalyst.

Furthermore, monomer concentration can affect the molecular weight of the polymer. In many single-site catalyst systems, higher monomer concentrations can lead to higher molecular weight polymers, as the rate of propagation increases relative to the rates of chain transfer and termination reactions. researchgate.net However, in some systems, particularly those involving functionalized monomers, very high concentrations could potentially lead to catalyst deactivation or side reactions, which might impose an upper limit on this effect. While these general principles are well-established for olefin polymerization, specific studies detailing the quantitative effect of this compound concentration on its homopolymerization kinetics and polymer molecular weight are not extensively detailed in the available literature.

Solvent Selection

The choice of solvent is crucial in coordination polymerization as it can significantly affect catalyst activity, stability, and the microstructure of the resulting polymer. For the polymerization of a polar monomer like this compound, the solvent's role is particularly complex.

Typically, non-polar, non-coordinating solvents such as toluene, hexane (B92381), or heptane are employed for Ziegler-Natta and metallocene-catalyzed polymerizations. nih.govmdpi.com These solvents are chosen to minimize interactions with the highly electrophilic catalyst active centers. The use of polar or coordinating solvents can lead to the formation of complexes with the metal center, which may reduce the catalyst's activity by competing with the olefin for coordination sites. researchgate.net

However, the interaction between the solvent and the catalyst is not always detrimental. In some cases, weakly coordinating solvents can stabilize the active species, preventing catalyst decomposition and potentially leading to more controlled polymerization. mdpi.com For a functionalized monomer like this compound, the solubility of both the monomer and the resulting polymer is a key consideration. The solvent must be capable of dissolving the growing polymer chains to prevent premature precipitation, which can encapsulate the catalyst and halt the reaction. Studies on acyclic diene metathesis (ADMET) polymerization have shown that solvent choice can affect the maximum achievable molecular weight by an order of magnitude, with dichloromethane (CH2Cl2) proving more effective than tetrahydrofuran (B95107) (THF), likely due to differences in catalyst decomposition rates. researchgate.net The polarity of the solvent can also influence the stereoselectivity of the polymerization process. flinders.edu.au

Copolymerization of this compound with Olefinic Comonomers

Copolymerization of this compound with non-polar olefins is a direct route to introduce thioether functionalities into polyolefin backbones. The success of this approach depends heavily on the catalyst's tolerance to the polar group and the relative reactivities of the monomers.

Reactivity Ratios and Insertion Kinetics

Reactivity ratios (r1 and r2) are key parameters in copolymerization that describe the relative rate at which a growing polymer chain ending in one monomer unit adds another molecule of the same monomer (homopropagation) versus the other monomer (cross-propagation). The estimation of reactivity ratios often involves conducting copolymerizations at low monomer conversion across various feed compositions. ualberta.camdpi.com

In the copolymerization of 4-methylthio-1-butene (MTB) with butadiene (BD) using a thiophene-fused cyclopentadienyl scandium complex, a strong preference for the incorporation of the polar monomer was observed. acs.org The incorporation of MTB in the final copolymer was consistently much higher than its molar fraction in the initial monomer feed. acs.org For instance, with an MTB feed ratio of only 10%, the resulting copolymer contained 65.6% MTB units. acs.org This indicates that the MTB monomer is significantly more reactive than butadiene in this specific catalytic system, suggesting a reactivity ratio for MTB (r_MTB) that is greater than 1, and a reactivity ratio for butadiene (r_BD) that is less than 1. This preferential insertion of the functionalized olefin points to an activation mechanism where the polar methylthio group assists in the coordination and insertion process. acs.org

This behavior contrasts sharply with the typical copolymerization of ethylene (B1197577) and non-polar α-olefins like 1-butene using Ziegler-Natta catalysts. In those systems, ethylene is vastly more reactive. For example, in ethylene/1-butene copolymerization with a vanadium-magnesium catalyst, the reactivity ratio for ethylene (r1) was determined to be 18.0, indicating a strong preference for ethylene incorporation over 1-butene. ippi.ac.ir

Influence of Comonomer Structure on Polymerization

The copolymerization of ethylene with polar α-olefins like this compound is a challenging task for traditional early transition metal catalysts (e.g., Ziegler-Natta, metallocenes). nih.govnih.gov The Lewis basicity of the sulfur atom's lone pair of electrons can lead to strong coordination with the Lewis acidic metal center of the catalyst, resulting in catalyst inhibition or deactivation, a phenomenon known as catalyst poisoning. researchgate.net

To overcome this, significant research has focused on developing late transition metal catalysts, which are generally less oxophilic and more tolerant to polar functional groups. nih.gov Another successful strategy involves the use of rare-earth metal catalysts, such as scandium complexes. acs.orgmdpi.com These systems can not only tolerate the polar group but may also utilize it to enhance polymerization activity. DFT calculations have shown that simultaneous coordination of both the olefin moiety and the polar group to the scandium ion can occur, leading to a self-assisted polymerization mechanism that enhances the incorporation of the polar olefin. mdpi.com This chelation-assisted coordination can increase the effective concentration of the functional monomer at the catalytic center, thereby promoting its insertion into the polymer chain.

The copolymerization of this compound (MTB) with a conjugated diene like butadiene has been successfully achieved using a scandium-based catalyst. acs.org Research demonstrated a cis-1,4 selective copolymerization where the presence of the methylthio group had a profound impact on the polymerization behavior. acs.org

The incorporation of MTB was found to be privileged over butadiene, leading to copolymers with a high MTB content even at low MTB feed ratios. acs.org This suggests a polar group activation mechanism, where the thioether functionality facilitates the coordination and subsequent insertion of the monomer. The result is a blocky microstructure, as the more reactive MTB inserts preferentially. acs.org The ability to precisely control the insertion of functionalized α-olefins by tuning the monomer feed ratio allows for the synthesis of copolymers with tailored properties. acs.org

The table below summarizes the results of the copolymerization of 4-methylthio-1-butene (MTB) with butadiene (BD) using a scandium catalyst, highlighting the preferential incorporation of the functionalized monomer.

Data sourced from Tan, et al., Macromolecules, 2020. acs.org

Catalyst Systems for Copolymerization

The choice of catalyst is paramount in achieving controlled polymerization of polar monomers. Thiophene-fused cyclopentadienyl scandium complexes have emerged as highly effective catalysts for the stereospecific polymerization of this compound. sciengine.com When combined with an alkylaluminum cocatalyst and an organoborate activator, these scandium-based systems exhibit remarkable activity and selectivity.

The catalyst system for the polymerization of this compound is a multicomponent one, typically comprising:

A precatalyst: A thiophene-fused cyclopentadienyl scandium complex.

A cocatalyst/activator: An organoboron compound, such as tripentafluorophenylborane, [B(C₆F₅)₃].

A chain transfer agent/scavenger: An alkylaluminum compound, like triisobutylaluminum (TIBA).

The design principle behind this system lies in the in-situ generation of a cationic active species. The organoboron compound abstracts a ligand from the scandium complex, creating a vacant coordination site necessary for monomer binding and insertion. The alkylaluminum compound acts as a scavenger for impurities and can also participate in chain transfer reactions, controlling the polymer's molecular weight.

While the homopolymerization of this compound has been the primary focus, the catalyst design offers potential for copolymerization and sequence control. The electronic and steric properties of the thiophene-fused cyclopentadienyl ligand on the scandium center can be modified. By tuning the ligand framework, it may be possible to modulate the catalyst's affinity for different monomers, thereby influencing the copolymer composition and sequence distribution. Further research in this area could lead to the synthesis of novel copolymers with tailored properties.

Polymerization Mechanisms and Kinetic Studies

The polymerization of this compound proceeds via a coordination-insertion mechanism, where the monomer coordinates to the active metal center and is subsequently inserted into the growing polymer chain. A key feature of this process is the active role played by the methylthio group of the monomer.

Monomer Coordination Modes (e.g., σ-π chelation)

A "methylthio-group-assisted mechanism" has been proposed to explain the high activity and stereoselectivity observed in the polymerization of this compound with scandium catalysts. sciengine.com This mechanism involves a σ-π chelation coordination mode. The monomer coordinates to the active scandium center through both the π-electrons of the vinyl group and a σ-donation from the lone pair of electrons on the sulfur atom of the methylthio group. sciengine.com This bidentate coordination pre-organizes the monomer at the catalytic site, facilitating its insertion and controlling the stereochemistry of the resulting polymer.

Role of the Methylthio Group in Polymerization Initiation and Propagation

The methylthio group plays a crucial and multifaceted role in the polymerization process:

Promotion of Polymerization: Contrary to the typical behavior of polar groups that poison the catalyst, the methylthio group in this compound actively promotes the polymerization. The chelation assistance lowers the activation energy for monomer insertion, leading to high catalytic activity. sciengine.com

Stereochemical Control: The rigid structure formed by the σ-π chelation directs the incoming monomer to a specific orientation relative to the growing polymer chain. This results in a highly stereoregular polymer, specifically a perfectly syndiotactic poly(4-methylthio-1-butene) with an rrrr configuration exceeding 99%. sciengine.com

Initiation and Propagation: The chelation effect is operative during both the initiation and propagation steps. The initial coordination of the monomer to the active scandium species and the subsequent insertions of further monomer units are all guided by this intramolecular assistance from the methylthio group. This leads to the formation of high-molecular-weight polymer, with reported number-average molecular weights (Mn) reaching up to 110,000 g/mol . sciengine.com

The following table summarizes the key findings from the polymerization of this compound with a thiophene-fused cyclopentadienyl scandium catalyst system.

Catalyst System ComponentFunction
Thiophene-fused cyclopentadienyl scandium complexPrecatalyst
Organoboron compoundActivator
Alkylaluminum compoundScavenger/Chain Transfer Agent
Polymer PropertyValue
TacticitySyndiotactic (rrrr > 99%)
Number-Average Molecular Weight (Mn)Up to 110,000 g/mol

Chain Transfer and Termination Pathways

In coordination polymerization, chain transfer and termination reactions are critical events that control the molecular weight of the resulting polymer. While specific studies detailing these pathways for this compound are limited, the fundamental mechanisms are expected to be analogous to those observed for other α-olefins like 1-butene. frontiersin.orgnih.gov

Common chain transfer and termination pathways in coordination polymerization include:

β-Hydride Transfer to Monomer: The growing polymer chain is terminated by the transfer of a β-hydrogen atom to a coordinated monomer molecule. This releases the polymer chain with a saturated end group and initiates a new chain. nih.gov

β-Hydride Elimination: A β-hydrogen is transferred from the growing polymer chain directly to the metal center, forming a metal-hydride species and a polymer chain with a terminal double bond. nih.gov

Chain Transfer to Co-catalyst: The growing polymer chain is transferred to the organoaluminum co-catalyst (e.g., triethylaluminium), which is a common component in Ziegler-Natta systems. This process terminates the existing chain and starts a new one on the transition metal center. wikipedia.org

Chain Transfer to Hydrogen: When hydrogen is deliberately introduced into the polymerization system, it can act as a potent chain transfer agent, reacting with the metal-polymeryl bond to release the polymer chain and form a metal-hydride, which rapidly starts a new chain. wikipedia.org

For functionalized monomers like this compound, the presence of the heteroatom could potentially influence the kinetics of these pathways, but detailed mechanistic studies are required for a complete understanding. A computational study on 1-butene polymerization highlighted that after a regioirregular 2,1-insertion, the termination step is favored over further propagation, which can limit the molecular weight. frontiersin.orgnih.gov

Deactivation Mechanisms of Catalytic Species

The primary deactivation mechanism for traditional Ziegler-Natta catalysts in the polymerization of this compound is catalyst poisoning by the sulfur atom. sciengine.comsciengine.com The Lewis basic methylthio group can irreversibly coordinate to the Lewis acidic transition metal center of the catalyst (e.g., titanium, zirconium), blocking the active site and preventing monomer coordination and insertion. sciengine.comsciengine.commdpi.com This poisoning is a well-documented challenge for polymerizing polar olefins with conventional catalysts. springernature.comosti.gov

Sulfur compounds can deactivate catalysts by:

Strong Binding: Sulfur species can bind strongly to metal centers, blocking access to the active sites required for polymerization. springernature.com

Reaction with Active Centers: Impurities like hydrogen sulfide (H₂S) can react with catalyst components, such as TiCl₄, altering the structure and efficacy of the active sites. mdpi.com

A significant breakthrough was achieved using a specific thiophene-fused cyclopentadienyl scandium catalyst. sciengine.comsciengine.com This system overcomes the typical poisoning effect. Instead of deactivating the catalyst, the methylthio group participates in a "self-assisted" mechanism. It is proposed that the unmasked methylthio group forms a σ-π chelate with the active scandium center along with the vinyl group. This chelation does not poison the catalyst but instead facilitates and directs the polymerization process, turning a common deactivation pathway into a tool for stereocontrol. sciengine.comsciengine.com

Control over Polymer Microstructure and Stereochemistry

The control over polymer architecture is a central theme in modern polymer science. For poly(this compound), the interplay between a specialized catalyst and the monomer's functional group has been shown to provide an exceptionally high degree of control over its microstructure.

Regioselectivity in Monomer Insertion

Regioselectivity refers to the specific orientation of the monomer as it inserts into the metal-carbon bond of the growing polymer chain. For α-olefins, the primary modes are 1,2-insertion (forming a bond at the CH₂ carbon) and 2,1-insertion (forming a bond at the CHR carbon). DFT calculations for 1-butene polymerization with metallocene catalysts show a strong preference for 1,2-insertion due to steric and electronic factors. frontiersin.orgnih.gov A 2,1-insertion, or "regioerror," often leads to a higher propensity for chain termination, thereby limiting the polymer's molecular weight. nih.gov

In the case of this compound polymerized with the scandium catalyst system, high regioselectivity is implicitly achieved through the proposed self-assisted mechanism. sciengine.comsciengine.com The required formation of a σ-π chelation complex involving both the vinyl group and the methylthio group forces the monomer into a single, specific orientation before insertion. This directed coordination is believed to prevent regioerrors and ensure a regular head-to-tail enchainment of monomer units.

Stereocontrol Mechanisms (e.g., Syndiotacticity, Isotacticity)

Stereocontrol in olefin polymerization leads to polymers with ordered arrangements of their side chains (tacticity). The primary forms are isotactic (side chains on the same side of the polymer backbone) and syndiotactic (side chains on alternating sides). wikipedia.org This regularity allows the polymer chains to pack into crystalline structures, significantly impacting material properties. wikipedia.org

Remarkably, the polymerization of this compound with thiophene-fused cyclopentadienyl scandium complexes yields perfectly syndiotactic polymer, with a syndiotacticity value (rrrr pentad) greater than 99%. sciengine.comsciengine.com The proposed "methylthio-group-assisted mechanism" is central to this high level of stereocontrol. This mechanism suggests that the monomer first coordinates to the scandium center via both the sulfur atom and the double bond. This chelation locks the monomer into a specific conformation, and subsequent insertion into the scandium-polymer bond occurs in a way that alternates the orientation of the incoming monomer relative to the last inserted unit, leading to a highly syndiotactic structure. sciengine.comsciengine.com

Parameter Value Catalyst System
TacticitySyndiotactic (rrrr > 99%)Thiophene-fused cyclopentadienyl scandium / [Ph₃C][B(C₆F₅)₄] / AlⁱBu₃
Molecular Weight (Mₙ)Up to 110,000 g/mol Thiophene-fused cyclopentadienyl scandium / [Ph₃C][B(C₆F₅)₄] / AlⁱBu₃
Polydispersity Index (Mₙ/Mₙ)1.63Thiophene-fused cyclopentadienyl scandium / [Ph₃C][B(C₆F₅)₄] / AlⁱBu₃

Table based on data from Chai et al., 2019. sciengine.comsciengine.com

Factors Governing Tacticity in Poly(this compound)

The exceptional syndiotacticity achieved in the polymerization of this compound is governed by a unique synergy between the catalyst and the monomer itself. sciengine.comsciengine.com

Key governing factors include:

Catalyst Structure: The specific geometry and electronic properties of the thiophene-fused cyclopentadienyl scandium complexes are crucial. These rare-earth metal catalysts provide the necessary coordination environment to enable the self-assisted mechanism. sciengine.comsciengine.com

Monomer Functional Group: The methylthio group is not a passive spectator but an active participant in the stereocontrol. Its ability to coordinate to the scandium center (σ-π chelation) is the directing force that orients each incoming monomer, dictating the syndiospecific insertion. sciengine.comsciengine.com

Polymerization Conditions: While the catalyst-monomer interaction is primary, polymerization temperature and co-catalyst choice can also influence catalyst activity and stability, which indirectly affects the fidelity of the stereocontrol mechanism.

Microstructural Analysis of Copolymers (e.g., Blocky vs. Random Architectures)

Currently, there is a lack of published research on the coordination copolymerization of this compound with other olefins. Consequently, the microstructural analysis of such copolymers has not been reported.

In general, the microstructure of a copolymer describes the sequence distribution of the different monomer units along the polymer chain. This can range from perfectly alternating or blocky architectures to completely random arrangements. The architecture is determined by the relative reactivity ratios of the comonomers with a specific catalyst system. For example, studies on copolymers of butene-1 and other α-olefins like 4-methyl-1-pentene have shown that the comonomer units can be incorporated into the crystal lattice, indicating a random or statistical distribution. kyoto-u.ac.jp In other systems, catalysts can produce block copolymers where long sequences of one monomer are followed by long sequences of another. The analysis of these microstructures is typically performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine the sequence distribution. semanticscholar.org The development of copolymers containing this compound would be a valuable future step, potentially leading to materials with tailored properties combining the characteristics of polyolefins with the functionality of the thioether group.

Derivatization and Post Polymerization Modification of Poly 4 Methylthio 1 Butene

Chemical Transformations of the Methylthio Moiety

The thioether side chain is the primary site for the chemical derivatization of poly(4-(methylthio)-1-butene). These reactions leverage the reactivity of the sulfur atom, which can be readily oxidized or engaged in other sulfur-specific chemical transformations.

One of the most significant modifications of the methylthio group is its oxidation. The sulfur atom can be oxidized first to a sulfoxide (B87167) (methylsulfinyl) and subsequently to a sulfone (methylsulfonyl) group. This transformation induces a profound change in the polymer's character, converting the hydrophobic thioether into the highly polar sulfoxide and even more polar sulfone functionalities. nih.govbiorxiv.org

The oxidation process is typically achieved using common oxidizing agents, with hydrogen peroxide (H₂O₂) being a frequently used reagent. organic-chemistry.orgorganic-chemistry.org The degree of oxidation can be controlled by carefully managing the reaction conditions, such as the stoichiometry of the oxidant, temperature, and the use of catalysts. organic-chemistry.orgmdpi.com For instance, selective oxidation to the sulfoxide can be achieved under milder conditions or with specific catalysts, while stronger conditions or an excess of the oxidizing agent will favor the formation of the sulfone. organic-chemistry.orgnih.gov This stepwise oxidation allows for precise tuning of the polymer's hydrophilicity. nih.gov The conversion of the thioether to a sulfoxide is sufficient to transition some polymers from being water-insoluble to hydrophilic. biorxiv.org

Oxidizing AgentTypical ProductKey Considerations
Hydrogen Peroxide (H₂O₂)Sulfoxide or SulfoneSelectivity is controlled by stoichiometry and catalysts. organic-chemistry.org
Oxone® (Potassium peroxymonosulfate)Sulfoxide or SulfoneEffective for selective oxidation, often under catalyst-free conditions. nih.gov
m-Chloroperbenzoic acid (m-CPBA)SulfoneA strong oxidant that typically leads to the sulfone. organic-chemistry.org
Sodium Periodate (NaIO₄)SulfoxideOften used for selective conversion to sulfoxides.

Beyond oxidation, the thioether linkage is amenable to other chemical transformations. A notable example is S-alkylation, where the sulfur atom acts as a nucleophile, reacting with alkylating agents like methyl iodide to form a trialkylsulfonium salt. researchgate.net This reaction converts the neutral polymer into a polycation, or polyelectrolyte, which dramatically alters its solubility and solution behavior.

Furthermore, the sulfur atom in the methylthio group can act as a soft Lewis base, enabling it to coordinate with various transition metals. This property could be exploited to create polymer-supported catalysts or to assemble hybrid organic-inorganic materials with unique electronic or magnetic properties.

Grafting and Cross-linking Methodologies

Post-polymerization modification can also be used to fundamentally alter the architecture of poly(this compound) through grafting and cross-linking.

Grafting involves attaching new polymer chains (the graft) to the existing polymer backbone. The primary methods for achieving this are "grafting to," "grafting from," and "grafting through". nih.govyoutube.com

Grafting to : Pre-synthesized polymer chains with reactive end-groups are attached to the polymer backbone. nih.gov This method allows for precise control over the grafted chain's characteristics.

Grafting from : Initiator sites are created on the backbone, from which new chains are grown via polymerization. youtube.com This can lead to a high density of grafted chains.

Grafting through : A monomer with a polymerizable group and a pre-attached polymer chain (a macromonomer) is copolymerized. rsc.org

For poly(this compound), a "grafting from" approach could be realized by first functionalizing the polyolefin backbone with initiator moieties.

Cross-linking transforms individual polymer chains into a single, three-dimensional network. This can be achieved by introducing covalent bonds between chains. For a polymer with thioether side chains, cross-linking could be accomplished through several routes. One method involves the reaction of aromatic poly(thioether)s with bifunctional reagents like α,α'-dibromo-p-xylene. researchgate.net Another powerful strategy is thiol-ene chemistry, which involves the reaction between a thiol and an alkene. nih.govresearchgate.net To apply this to poly(this compound), the thioether side chains or the backbone would first need to be chemically converted to introduce either thiol or alkene functionalities.

MethodologyDescriptionArchitectural Outcome
Grafting ToAttaching pre-formed polymer chains to the backbone. nih.govrsc.orgComb or bottlebrush polymer with controlled graft length.
Grafting FromGrowing new polymer chains from initiator sites on the backbone. youtube.comHigh-density comb or bottlebrush polymer.
Chemical Cross-linkingUsing bifunctional chemical reagents to link chains. researchgate.net3D polymer network (thermoset or elastomer).
Thiol-Ene Cross-linkingClick-chemistry reaction between thiol and alkene groups. nih.govUniformly cross-linked 3D network.

Impact of Post-Modification on Polymer Architecture

Chemical transformations of the methylthio side chain, such as oxidation, primarily alter the polymer's chemical nature rather than its macroscopic architecture. The polymer remains a linear chain, but the change in polarity from a hydrophobic thioether to a hydrophilic sulfoxide or sulfone dramatically affects its solubility, thermal properties, and intermolecular interactions in both solution and the solid state. nih.govbiorxiv.org

In contrast, grafting represents a significant change in the polymer's architecture. The attachment of side chains transforms the linear backbone into a branched, comb-like, or bottlebrush structure. nih.gov This architectural change impacts the polymer's hydrodynamic volume, solution viscosity, and its ability to self-assemble or microphase separate in the solid state. rsc.org

Cross-linking has the most dramatic effect on polymer architecture and properties. It converts a thermoplastic material, consisting of individual, entangled chains, into a thermoset or elastomeric network where all chains are covalently linked. This transformation results in a material that is insoluble and does not melt. The mechanical properties are significantly altered, typically leading to increased modulus, strength, and thermal stability. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Polymerization

Density Functional Theory (DFT) has become a cornerstone of computational catalysis research due to its favorable balance of accuracy and computational cost. DFT calculations have been extensively applied to model the polymerization of 1-butene, providing detailed information on electronic structures, reaction energetics, and the influence of catalyst architecture.

DFT calculations are pivotal in determining the geometry and electronic properties of the active sites in catalysts for 1-butene polymerization. Quantum chemical methods are employed to study the active site structures and reaction mechanisms in various catalysts, including those based on mesoporous silica (B1680970) and metal oxides. researchgate.net For instance, in metallocene-catalyzed polymerization, DFT can model the catalyst precursor's activation by a co-catalyst, such as methylaluminoxane (MAO), leading to the formation of the catalytically active cationic species. These studies reveal crucial details about the coordination of the monomer to the metal center and the geometry of the growing polymer chain. The interaction between precatalysts, alkylaluminum activators, and oxide supports is complex, and understanding these interactions is key to identifying the catalytically active materials. scispace.com

A key application of DFT in polymerization studies is the calculation of energy profiles for the elementary steps of the reaction, particularly monomer insertion. By mapping the potential energy surface, researchers can identify the transition state structures and determine the activation barriers for monomer coordination and insertion into the metal-polymer bond. These calculations have been performed for 1-butene polymerization to understand the factors influencing the rate of polymerization. nih.govfrontiersin.org For example, DFT studies have compared the energy profiles for the insertion of 1-butene with that of propene, revealing similarities in their transition state structures. nih.govresearchgate.net The energy profiles of transition state structures for propene and 1-butene on a primary chain exhibit notable similarities. nih.gov

The following table presents a hypothetical comparison of activation energies for different steps in 1-butene polymerization, as could be derived from DFT calculations.

Reaction StepCatalyst SystemCalculated Activation Energy (kcal/mol)
Monomer CoordinationZirconocene/MAO5-7
Monomer InsertionZirconocene/MAO10-15
Chain Transfer to MonomerZirconocene/MAO18-22
Chain Transfer to Co-catalystZirconocene/MAO20-25

Note: These values are illustrative and can vary significantly depending on the specific catalyst, co-catalyst, and computational methodology employed.

DFT calculations have been instrumental in elucidating the origins of stereoselectivity in 1-butene polymerization, leading to isotactic or syndiotactic polymers. These studies analyze the non-bonding interactions between the incoming monomer, the growing polymer chain, and the catalyst ligands. nih.govfrontiersin.org By comparing the energies of the transition states leading to different stereochemical outcomes, the preference for a particular tacticity can be quantified. For C2-symmetric ansa-metallocene catalysts, the steric hindrance imposed by the ligands is often the dominant factor in controlling the enantiofacial selectivity of monomer insertion. nih.govfrontiersin.org DFT calculations of regioselectivity in propene and 1-butene polymerization highlight the similarities between the two monomers. nih.gov

Beyond steric effects, DFT can also probe subtle intermolecular interactions at the catalytic center that influence polymerization behavior. These include electrostatic interactions, dispersion forces, and agostic interactions between the metal center and the growing polymer chain. Understanding these interactions is crucial for a complete picture of the catalytic cycle and for the rational design of new catalysts with improved performance.

Molecular Dynamics Simulations of Polymerization Processes

While DFT is excellent for studying individual reaction steps, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic aspects of polymerization over longer timescales. researchgate.netsemanticscholar.orgmdpi.com MD simulations model the classical motion of atoms and molecules, providing insights into polymer chain growth, diffusion of monomers, and the conformational dynamics of the catalyst and the growing polymer chain. researchgate.netresearchgate.net

In the context of 1-butene polymerization, MD simulations can be used to:

Model the diffusion of monomers from the bulk solvent to the catalytic active site.

Simulate the growth of the polymer chain and its influence on the accessibility of the active site.

Investigate the role of the co-catalyst and ion-pairing effects on the polymerization process.

Predict the morphology and physical properties of the resulting poly(1-butene).

The development of reactive force fields allows for the simulation of the polymerization process itself, capturing the formation of new chemical bonds as the polymer chain grows.

Quantitative Structure-Activity Relationships (QSAR) and Machine Learning Approaches for Catalyst Design

Quantitative Structure-Activity Relationship (QSAR) models and machine learning approaches are increasingly being used to accelerate the discovery and optimization of catalysts for olefin polymerization. researchgate.netmdpi.com These methods aim to establish a mathematical relationship between the structural features of a catalyst (descriptors) and its catalytic performance (activity, selectivity, etc.).

For 1-butene polymerization catalysts, a QSAR model could be developed by:

Generating a library of potential catalysts with varying ligand structures.

Calculating a set of molecular descriptors for each catalyst using computational methods. These descriptors can encode steric and electronic properties.

Measuring the experimental polymerization activity for a subset of these catalysts.

Building a statistical model (e.g., using multiple linear regression, partial least squares, or machine learning algorithms like random forests or neural networks) that correlates the descriptors with the observed activity. rsc.org

Once a predictive QSAR model is established, it can be used to screen virtual libraries of new catalysts and identify promising candidates for experimental synthesis and testing, thereby significantly reducing the time and cost associated with catalyst development. researchgate.netrsc.org

The following table illustrates the types of descriptors that might be used in a QSAR study of polymerization catalysts.

Descriptor TypeExamples
Steric Ligand cone angle, Sterimol parameters, Molecular volume
Electronic HOMO-LUMO gap, Mulliken charges on the metal center
Topological Connectivity indices, Shape indices

Advanced Analytical Methodologies in Research on 4 Methylthio 1 Butene and Its Polymers

Spectroscopic Techniques for Microstructure Elucidation

Spectroscopic techniques are indispensable for probing the atomic and molecular structure of poly(4-(methylthio)-1-butene), providing detailed insights into its sequence, tacticity, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR for Sequence and Tacticity)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed microstructural analysis of polymers. Both ¹H and ¹³C NMR are employed to determine the sequence distribution of monomer units and the stereochemistry (tacticity) of the polymer chain.

¹³C NMR spectroscopy offers a more resolved view of the polymer backbone. The chemical shifts of the backbone carbons are highly sensitive to the stereochemical configuration of neighboring monomer units. This sensitivity allows for the quantitative determination of triad (three consecutive monomer units) and, in some cases, pentad (five consecutive monomer units) sequences. For instance, distinct signals will be observed for isotactic (meso, m), syndiotactic (racemic, r), and atactic (heterotactic, mr) triads.

Table 1: Hypothetical ¹³C NMR Chemical Shift Assignments for Different Triad Sequences in Poly(this compound)

Triad SequenceBackbone Methylene Carbon (ppm)Backbone Methine Carbon (ppm)
Isotactic (mm)40.535.2
Syndiotactic (rr)39.834.5
Heterotactic (mr)40.134.8

Note: The chemical shift values presented in this table are hypothetical and serve as an illustrative example of how different triad sequences would lead to distinct signals in the ¹³C NMR spectrum.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. In the context of poly(this compound), these methods are used to confirm the successful polymerization of the monomer and to identify characteristic vibrations of the polymer structure.

The IR spectrum of poly(this compound) would be expected to show characteristic absorption bands corresponding to:

C-H stretching vibrations of the alkyl groups in the backbone and the methyl group of the side chain, typically in the range of 2850-3000 cm⁻¹.

C-H bending vibrations in the 1350-1470 cm⁻¹ region.

C-S stretching vibrations of the methylthio group, which are typically weaker and appear in the fingerprint region between 600 and 800 cm⁻¹.

The absence of bands characteristic of the vinyl group of the this compound monomer (e.g., C=C stretching around 1640 cm⁻¹ and =C-H stretching above 3000 cm⁻¹) would indicate that the polymerization has proceeded to completion.

Raman spectroscopy is particularly useful for observing non-polar bonds and can provide complementary information to IR spectroscopy. The C-S and C-C backbone stretching vibrations would be expected to give rise to distinct signals in the Raman spectrum.

Chromatographic Methods for Polymer Characterization

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters influencing their mechanical and solution properties.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. The method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.

A GPC analysis of poly(this compound) would provide several key parameters:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₙ): An average that takes into account the weight of each polymer chain.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). The PDI is a measure of the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a monodisperse sample where all polymer chains have the same length.

Table 2: Example of GPC Data for a Hypothetical Poly(this compound) Sample

ParameterValue
Number-average molecular weight (Mₙ)50,000 g/mol
Weight-average molecular weight (Mₙ)100,000 g/mol
Polydispersity Index (PDI)2.0

This data indicates a polymer with a broad molecular weight distribution, which is typical for many polymerization methods.

Advanced Microscopy for Polymer Morphology Analysis

Microscopy techniques are employed to visualize the solid-state morphology of polymers, providing information on the arrangement of polymer chains and the presence of crystalline or amorphous domains.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that can be used to study the morphology of polymer samples at the nanoscale. To enhance contrast, polymer samples for TEM are often stained with heavy metal compounds or prepared as ultrathin sections.

For semi-crystalline polymers, TEM can reveal the lamellar structure of crystalline domains. In the case of poly(this compound), if the polymer is semi-crystalline, TEM could be used to visualize the arrangement and thickness of the crystalline lamellae. The morphology observed by TEM can be correlated with the polymer's mechanical properties and thermal behavior. For example, the size and perfection of crystalline structures can significantly impact the polymer's stiffness and melting point.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro- and nanoscale. In the context of poly(this compound), SEM can provide valuable insights into the texture, topography, and phase separation of the polymer. However, publicly available research on the specific SEM analysis of poly(this compound) homopolymers is limited.

In related studies of polyolefin blends, such as those involving low-density polyethylene (B3416737) (LDPE) and poly(1-butene) (PB-1), SEM has been instrumental in revealing the morphology of the blend. For instance, in LDPE/PB-1 blends, SEM images have shown a distinct matrix-droplet morphology, which is indicative of the incompatibility of the two polymer components in the solid state polymer.cn. This type of analysis would be equally valuable for understanding the morphology of copolymers of this compound with other monomers or blends containing poly(this compound). The size, shape, and distribution of the dispersed phase, as observed by SEM, can significantly impact the mechanical and physical properties of the final material.

Thermal Analysis Techniques for Polymerization Process Understanding

Thermal analysis techniques are fundamental in polymer science for determining the thermal transitions and stability of materials. These methods are critical for understanding how the polymerization process and the resulting polymer structure are influenced by temperature.

Differential Scanning Calorimetry (DSC) for Polymerization Thermodynamics

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal properties of polymers, including glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior. Research has confirmed the synthesis of high-molecular-weight and perfectly syndiotactic poly(this compound) (P(MTB)) acs.orgresearchgate.net. While specific DSC thermograms for the homopolymer are not widely published, the supporting information for studies on the copolymerization of this compound (MTB) with butadiene (BD) indicates the use of DSC for copolymer characterization tudelft.nl.

The thermal behavior of polymers is significantly influenced by their molecular structure. For instance, in copolymers, the introduction of a comonomer can alter the crystallization and melting behavior researchgate.net. The presence of functional groups, such as the methylthio group in P(MTB), can also affect the thermal properties. The general principles of polymerization thermodynamics indicate that the process is typically enthalpically driven, with a negative change in enthalpy (ΔH), and entropically disfavored, with a negative change in entropy (ΔS) researchgate.net. The ceiling temperature, above which polymerization is no longer favorable, is a critical thermodynamic parameter that can be influenced by the monomer's structure researchgate.net.

Below is a hypothetical data table illustrating the kind of thermodynamic data that could be obtained for the polymerization of this compound using DSC.

Table 1: Hypothetical Thermodynamic Data for Poly(this compound) from DSC Analysis

Thermal Property Value Unit
Glass Transition Temperature (Tg) -10 °C
Melting Temperature (Tm) 120 °C
Enthalpy of Fusion (ΔHf) 50 J/g
Crystallization Temperature (Tc) 85 °C
Enthalpy of Crystallization (ΔHc) -45 J/g

Rheological Studies on Polymerization Reaction Evolution

Rheological studies are essential for understanding the flow behavior and viscoelastic properties of polymers, both in the melt and in solution. The rheology of a polymer is intrinsically linked to its molecular architecture, such as molecular weight, molecular weight distribution, and chain branching. For poly(this compound), rheological analysis would provide critical information for processing and application development.

The evolution of rheological properties during polymerization can be monitored to understand the reaction kinetics and the build-up of molecular weight. Techniques such as oscillatory shear rheometry can measure the storage modulus (G') and loss modulus (G'') as a function of time, providing insights into the gel point and the development of the polymer network.

The following table provides an example of the type of rheological data that could be generated for poly(this compound).

Table 2: Hypothetical Rheological Properties of Poly(this compound) Melt

Rheological Parameter Value Conditions
Zero-Shear Viscosity (η₀) 5000 150 °C
Storage Modulus (G') 1.2 x 10⁵ 1 rad/s, 150 °C
Loss Modulus (G'') 8.0 x 10⁴ 1 rad/s, 150 °C
Tan Delta (G''/G') 0.67 1 rad/s, 150 °C

Emerging Research Directions and Future Perspectives

Development of Novel Catalyst Systems for Enhanced Performance

The polymerization of functionalized olefins like 4-(methylthio)-1-butene is often challenging for traditional Ziegler-Natta catalysts due to the Lewis basicity of the heteroatom, which can poison the catalyst's active sites. Therefore, a primary area of research is the development of novel catalyst systems that exhibit high tolerance to the methylthio group while maintaining high activity and control over the polymer's molecular weight and architecture.

Future research is anticipated to focus on several key areas of catalyst innovation. Late transition metal catalysts, particularly those based on nickel and palladium, are known for their enhanced tolerance to polar functional groups and their ability to produce polymers with unique microstructures, such as branching. The development of bespoke ligands for these metals will be crucial in fine-tuning their catalytic performance for this compound. Additionally, advancements in single-site catalysts, including metallocenes and post-metallocene systems, could offer precise control over polymer properties. The design of catalysts with specific electronic and steric properties will be essential to optimize comonomer incorporation and achieve desired polymer characteristics.

Table 1: Hypothetical Performance of Novel Catalyst Systems for this compound Polymerization

Catalyst SystemLigand TypeActivity (kg polymer/mol catalyst·h)Molecular Weight (kDa)Polydispersity Index (PDI)Functional Group Tolerance
Pd-diimineSterically hindered1.2 x 10^41501.8High
Ni-phenoxylimineElectron-withdrawing2.5 x 10^42001.5Moderate
Constrained-geometry TiCyclopentadienyl-amido5.0 x 10^33002.1Low
ZirconoceneSubstituted indenyl8.0 x 10^32502.3Low

This table presents hypothetical data to illustrate potential research outcomes and is not based on published experimental results for this compound.

Precision Polymerization for Sequence-Controlled and Stereoregular Functional Polyolefins

Precision polymerization techniques are set to revolutionize the synthesis of functional polyolefins by enabling exact control over the monomer sequence and stereochemistry. For this compound, this would allow for the creation of polymers with precisely placed functional groups, leading to materials with highly specific and predictable properties.

Living and controlled polymerization methods, such as living anionic polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization, are promising avenues for achieving this level of control. These techniques could be adapted to synthesize block copolymers where segments of poly(this compound) are combined with other non-functional or differently functionalized polyolefins. Furthermore, the development of stereoselective catalysts could lead to the synthesis of isotactic, syndiotactic, or atactic poly(this compound), each with distinct physical and mechanical properties.

Table 2: Potential Architectures of Poly(this compound) via Precision Polymerization

Polymerization TechniqueResulting ArchitecturePotential Properties
Living Anionic PolymerizationDiblock Copolymer (with Styrene)Self-assembly into nanoscale morphologies
RAFT PolymerizationGradient Copolymer (with Butyl Acrylate)Tunable hydrophilicity and surface energy
Stereoselective CatalysisIsotactic HomopolymerSemi-crystalline with enhanced thermal stability
Chain Shuttling PolymerizationMulti-block CopolymerElastomeric behavior with functional domains

This table outlines potential polymer architectures and is intended to be illustrative of future research possibilities.

Integration with Advanced Manufacturing Techniques

The unique properties of poly(this compound) could be leveraged in advanced manufacturing processes such as 3D printing and electrospinning. The presence of the functional methylthio group could enhance adhesion, allow for post-fabrication modification, or introduce specific functionalities to the manufactured objects.

In the realm of 3D printing , filaments made from copolymers containing this compound could offer improved layer adhesion and the ability to be chemically cross-linked after printing, enhancing the mechanical strength and solvent resistance of the final product. For electrospinning , the incorporation of this monomer could be used to produce functionalized nanofibers. These nanofibers could find applications in filtration, sensing, or as scaffolds for tissue engineering, where the thioether group could be used for the immobilization of biomolecules.

Sustainable Synthesis and Polymerization Approaches

A growing emphasis in polymer chemistry is the development of sustainable processes, from monomer synthesis to polymer recycling. For this compound, this encompasses the exploration of bio-based synthetic routes and the design of recyclable polymers.

Research into the synthesis of this compound from renewable feedstocks, such as biomass-derived platform chemicals, would significantly improve its environmental footprint. In terms of polymerization, the use of green solvents, energy-efficient catalytic processes, and catalysts based on earth-abundant metals are key areas of investigation. Furthermore, designing poly(this compound)-based materials for chemical recycling, where the polymer can be selectively depolymerized back to its monomer or other useful chemicals, is a critical long-term goal for a circular economy.

Theoretical Predictions for Rational Catalyst and Monomer Design

Computational chemistry and theoretical modeling are becoming indispensable tools for accelerating the discovery and optimization of new catalysts and polymerization processes. Density Functional Theory (DFT) and other computational methods can be employed to predict the performance of potential catalysts for the polymerization of this compound.

These theoretical studies can provide insights into reaction mechanisms, predict the influence of ligand modifications on catalyst activity and selectivity, and help to understand the interaction between the catalyst and the functional monomer. This in-silico approach allows for a more rational design of experiments, reducing the time and resources required for catalyst development. By predicting the electronic and steric factors that favor efficient polymerization, theoretical models can guide the synthesis of catalysts that are highly effective for this specific monomer.

Table 3: Key Parameters for Theoretical Investigation of this compound Polymerization

Computational MethodParameter InvestigatedPredicted Outcome
Density Functional Theory (DFT)Monomer insertion barrierCatalyst activity and rate of polymerization
Molecular Dynamics (MD)Polymer chain conformationMicrostructure and physical properties of the polymer
Quantitative Structure-Activity Relationship (QSAR)Ligand electronic and steric effectsOptimal ligand design for high catalyst performance

This table highlights key areas where theoretical predictions can guide the rational design of catalysts and is not based on existing computational data for this compound.

Q & A

Q. What are the most reliable synthetic routes for 4-(Methylthio)-1-butene, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthesis via Substitution Reactions : Evidence suggests that halogenated alkenes can be synthesized via substitution reactions using bromine or chlorine in solvents like carbon tetrachloride . For this compound, introducing the methylthio group via nucleophilic substitution (e.g., using sodium methanethiolate on 4-chloro-1-butene) may be viable.
  • Catalytic Approaches : Friedel-Crafts-type reactions using solid acids (e.g., H-beta zeolite) have been employed for similar sulfur-containing compounds, suggesting potential adaptation for selective synthesis .
  • Optimization : Monitor reaction progress via GC-MS or TLC. Adjust stoichiometry of sulfur nucleophiles and temperature (40–80°C) to minimize side products like sulfoxides .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and sulfur substitution. The methylthio group (-SCH3\text{-SCH}_3) typically appears as a singlet at ~2.1 ppm in 1H^1H-NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (C5_5H10_{10}S, MW 102.2) and fragmentation patterns. Compare with databases like NIST or PubChem .
  • IR Spectroscopy : Look for C-S stretching vibrations at 600–700 cm1^{-1} and C=C stretches at ~1640 cm1^{-1} .

Q. How can researchers verify the purity of this compound?

Methodological Answer:

  • Chromatographic Methods : Use HPLC or GC with a polar column (e.g., DB-WAX) to separate impurities. Adjust mobile phase ratios (e.g., methanol:buffer) for optimal resolution .
  • Melting Point Analysis : While the compound is liquid at room temperature, derivatives (e.g., crystalline sulfones) can be analyzed for melting points to confirm purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in electrophilic additions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density around the double bond and methylthio group. Fukui indices can identify nucleophilic/electrophilic sites .
  • Transition State Analysis : Model reactions (e.g., bromination) to predict regioselectivity. Compare activation energies for 1,2- vs. 1,4-addition pathways .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

Methodological Answer:

  • Systematic Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, higher polar aprotic solvents (DMF) may improve nucleophilic substitution efficiency .
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., sulfoxides from over-oxidation) and adjust redox conditions (e.g., replace KMnO4_4 with milder oxidizing agents) .

Q. How does the methylthio group influence the compound’s biological activity in QSAR studies?

Methodological Answer:

  • QSAR Modeling : Use descriptors like logP, molar refractivity, and Hammett constants (σ\sigma) to correlate sulfur’s electron-donating effects with bioactivity. For example, the -SCH3\text{-SCH}_3 group may enhance membrane permeability in chalcone derivatives .
  • Comparative Studies : Synthesize analogs (e.g., 4-(sulfonylmethyl)-1-butene) and compare IC50_{50} values in bioassays to isolate sulfur’s role .

Q. What are the challenges in stereoselective synthesis of this compound derivatives?

Methodological Answer:

  • Chiral Catalysts : Use Sharpless epoxidation or Jacobsen-Katsuki conditions to induce asymmetry. For example, (R)-sulfinyl intermediates (as in ) can guide stereochemistry .
  • Dynamic Resolution : Employ enzymes (e.g., lipases) to kinetically resolve racemic mixtures. Monitor enantiomeric excess (ee) via chiral HPLC .

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